molecular formula C12H12O4 B14849129 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester

Cat. No.: B14849129
M. Wt: 220.22 g/mol
InChI Key: WEXHRXDGTUJEHT-UHFFFAOYSA-N
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Description

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester is an organic compound that features a benzo[e]-1,4-dioxane ring system attached to an acrylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester typically involves the following steps:

    Formation of the Benzo[e]-1,4-dioxane Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and ethylene glycol under acidic conditions.

    Acrylic Acid Methyl Ester Formation: The acrylic acid methyl ester group can be introduced via esterification of acrylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Coupling Reaction: The final step involves coupling the benzo[e]-1,4-dioxane ring with the acrylic acid methyl ester group through a suitable coupling reaction, such as a Heck reaction, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[e]-1,4-dioxan-6-yl)propanoic acid methyl ester
  • 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid ethyl ester
  • 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid butyl ester

Uniqueness

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[e]-1,4-dioxane ring system and acrylic acid methyl ester group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHRXDGTUJEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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